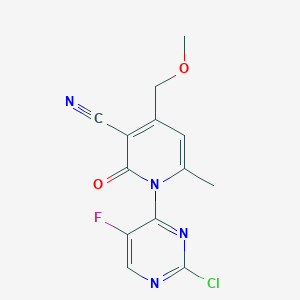

1-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

1-(2-chloro-5-fluoropyrimidin-4-yl)-4-(methoxymethyl)-6-methyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN4O2/c1-7-3-8(6-21-2)9(4-16)12(20)19(7)11-10(15)5-17-13(14)18-11/h3,5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYOIIQTTXBONL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C2=NC(=NC=C2F)Cl)C#N)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile , often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate the available data regarding its synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structural features, which include a pyrimidine ring substituted with chlorine and fluorine atoms, a methoxymethyl group, and a carbonitrile functionality. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃ClF N₄O |

| Molecular Weight | 274.73 g/mol |

| IUPAC Name | 1-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile |

| CAS Number | 1801-06-5 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. A notable method includes the reaction of 2-chloro-5-fluoropyrimidine with various nucleophiles under controlled conditions to achieve the desired substitution pattern.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research has demonstrated that derivatives of pyrimidines exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, particularly L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism appears to involve interference with nucleotide metabolism, leading to apoptosis in cancer cells.

The proposed mechanism of action includes:

- Inhibition of Nucleotide Synthesis : The compound may inhibit the enzyme thymidylate synthase, thereby disrupting DNA synthesis.

- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Case Studies

Several case studies have been published detailing the efficacy and safety profiles of this compound:

- Study on L1210 Cells : A study conducted by researchers evaluated the growth inhibitory effects on L1210 cells and reported significant inhibition at low concentrations . The addition of thymidine reversed this effect, indicating a targeted mechanism.

- In Vivo Studies : Animal model studies have shown that compounds similar to this one reduce tumor size significantly without severe toxicity . These findings support further investigation into its clinical applications.

Safety and Toxicology

Safety assessments are crucial for any potential therapeutic agent. Preliminary toxicity studies indicate that while the compound exhibits strong biological activity, it also poses risks at higher concentrations. Standard safety protocols suggest monitoring for hepatotoxicity and nephrotoxicity during clinical trials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

Compound A : 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile ()

- Differences: 4-position: Hydroxyl group (vs. methoxymethyl in the target). 1-position: No pyrimidinyl substituent (vs. 2-chloro-5-fluoro-pyrimidinyl).

- Impact: Reduced solubility due to hydroxyl’s polarity and lack of methoxymethyl’s ether linkage.

Compound B : 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile ()

- Differences :

- 4-position : Trifluoromethyl group (vs. methoxymethyl).

- 6-position : 4-Methoxyphenyl (vs. methyl).

- Impact: Increased steric hindrance and lipophilicity from trifluoromethyl and aryl groups. Potential for enhanced metabolic stability due to trifluoromethyl’s electron-withdrawing effects .

Pyrimidinyl Substituent Comparisons

Compound C : 1-(2-Chloro-6-fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile ()

- Differences :

- 1-position : Benzyl group with chloro and fluoro substituents (vs. pyrimidinyl).

- Higher molecular weight and hydrophobicity .

Compound D : 1-(4-Chlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile ()

- Differences :

- 4-position : Methylsulfanyl (vs. methoxymethyl).

- 1-position : 4-Chlorobenzyl (vs. pyrimidinyl).

- Impact: Sulfur atom in methylsulfanyl may improve membrane permeability but increase oxidation risk.

Functional Group Influence on Bioactivity

- Carbonitrile Group : Common across all analogs, enabling hydrogen bonding with biological targets.

- Keto-enol Tautomerism: Present in the target and analogs, affecting acidity and metal chelation properties .

- Halogenation: The target’s 2-chloro-5-fluoro-pyrimidinyl may offer dual halogen interactions (e.g., with kinase ATP pockets) compared to mono-halogenated analogs .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?

The synthesis of this compound likely involves multi-step reactions, including:

- Condensation reactions : Aromatic aldehydes or ketones may react with urea/thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) to form dihydropyrimidinone cores, as seen in structurally related compounds .

- Functionalization : Post-condensation modifications, such as halogenation (chloro/fluoro) and methoxymethylation, require careful control of reaction conditions (e.g., temperature, catalysts like AlCl₃ for Friedel-Crafts alkylation) .

- Validation : Monitor intermediates via TLC and characterize using NMR (¹H/¹³C) and mass spectrometry .

Q. How can the crystal structure and electronic properties of this compound be analyzed?

- X-ray crystallography : Resolve the 3D structure to confirm substituent positions and hydrogen-bonding networks, as demonstrated for similar pyrimidinone derivatives .

- Computational modeling : Use DFT (Density Functional Theory) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Spectroscopic validation : Compare experimental IR/Raman spectra with computational predictions to validate tautomeric forms .

Q. What are the key stability considerations for this compound under experimental conditions?

- Hydrolytic stability : The nitrile (-CN) and ester groups may hydrolyze under acidic/basic conditions. Test stability in buffers (pH 2–12) using HPLC to monitor degradation .

- Thermal stability : Perform TGA/DSC to assess decomposition temperatures and identify safe storage conditions .

- Light sensitivity : UV-Vis spectroscopy can detect photodegradation; store samples in amber vials if necessary .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

- Dynamic effects : Variable-temperature NMR can reveal rotational barriers in methoxymethyl or pyrimidinyl groups that cause unexpected splitting .

- Tautomerism : Use ¹⁵N NMR or X-ray crystallography to confirm the dominant tautomeric form (e.g., keto-enol equilibria in dihydropyridines) .

- Solvent artifacts : Compare spectra in deuterated DMSO vs. CDCl₃ to rule out solvent-induced shifts .

Q. What experimental strategies optimize the compound’s bioactivity in antimicrobial or anticancer assays?

- Structure-activity relationships (SAR) : Modify substituents (e.g., chloro/fluoro, methoxymethyl) and test against bacterial/fungal strains (e.g., MIC assays) .

- Molecular docking : Screen against target proteins (e.g., DNA gyrase, kinases) to prioritize derivatives with strong binding affinities .

- Synergistic studies : Combine with known drugs (e.g., fluconazole) to assess potentiation effects via checkerboard assays .

Q. How can researchers address low yields in the final synthetic step?

- Catalyst optimization : Replace traditional acid catalysts (e.g., HCl) with Lewis acids (e.g., FeCl₃) or ionic liquids to improve regioselectivity .

- Microwave-assisted synthesis : Reduce reaction times and improve purity by enhancing reaction kinetics .

- Workup modifications : Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure product .

Q. What analytical methods validate the compound’s purity for in vivo studies?

- HPLC-MS : Use a C18 column with acetonitrile/water gradients and ESI-MS detection to confirm ≥98% purity .

- Elemental analysis : Compare experimental C/H/N percentages with theoretical values (±0.3% tolerance) .

- Residual solvent testing : Perform GC headspace analysis to ensure compliance with ICH guidelines (e.g., <500 ppm for ethanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.